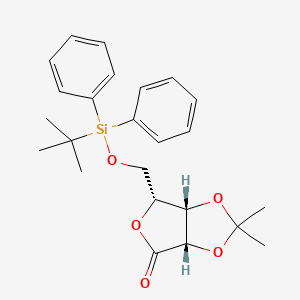
5-O-Tert-butyldiphenylsilyl-2,3-O-isopropylidene-D-lyxono-1,4-lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-O-Tert-butyldiphenylsilyl-2,3-O-isopropylidene-D-lyxono-1,4-lactone: is a chemical compound with the molecular formula C24H30O5Si and a molecular weight of 426.58 g/mol . It is a derivative of D-lyxono-1,4-lactone, modified with tert-butyldiphenylsilyl and isopropylidene groups. This compound is known for its applications in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 5-O-Tert-butyldiphenylsilyl-2,3-O-isopropylidene-D-lyxono-1,4-lactone involves several steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-lyxono-1,4-lactone are protected using tert-butyldiphenylsilyl chloride and isopropylidene groups.
Reaction Conditions: The reactions typically occur in the presence of a base such as imidazole or pyridine, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production: Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-O-Tert-butyldiphenylsilyl-2,3-O-isopropylidene-D-lyxono-1,4-lactone undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Common Reagents and Conditions: Common reagents include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like lithium aluminum hydride, and bases like sodium hydride.
Scientific Research Applications
5-O-Tert-butyldiphenylsilyl-2,3-O-isopropylidene-D-lyxono-1,4-lactone has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-O-Tert-butyldiphenylsilyl-2,3-O-isopropylidene-D-lyxono-1,4-lactone involves:
Comparison with Similar Compounds
5-O-Tert-butyldiphenylsilyl-2,3-O-isopropylidene-D-lyxono-1,4-lactone can be compared with similar compounds:
5-O-Tert-butyldiphenylsilyl-2,3-O-isopropylidene-D-ribonolactone: Similar in structure but derived from ribonolactone.
5-O-Tert-butyldiphenylsilyl-2,3-O-isopropylidene-alpha,beta-D-ribofuranose: Another similar compound with slight structural differences.
Properties
Molecular Formula |
C24H30O5Si |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
(3aS,6R,6aS)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
InChI |
InChI=1S/C24H30O5Si/c1-23(2,3)30(17-12-8-6-9-13-17,18-14-10-7-11-15-18)26-16-19-20-21(22(25)27-19)29-24(4,5)28-20/h6-15,19-21H,16H2,1-5H3/t19-,20+,21+/m1/s1 |
InChI Key |
DPXUCVYKYWELST-HKBOAZHASA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@H](OC(=O)[C@H]2O1)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C |
Canonical SMILES |
CC1(OC2C(OC(=O)C2O1)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


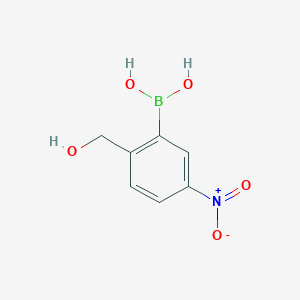
![(2Z)-N-benzyl-2-cyano-2-({[(4-methylphenyl)sulfonyl]oxy}imino)ethanamide](/img/structure/B14034279.png)
![1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B14034282.png)
![4-amino-1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B14034292.png)

![4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline](/img/structure/B14034308.png)
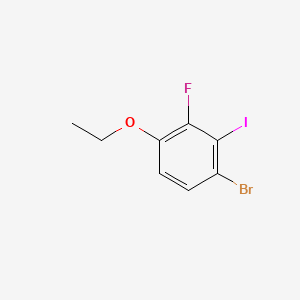
![Methyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14034339.png)
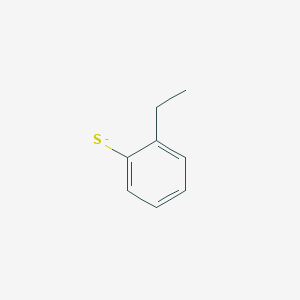
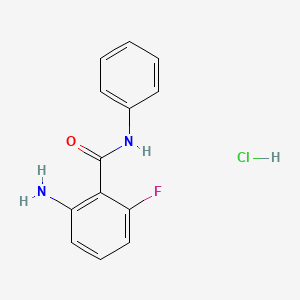
![tert-Butyl 7-cyano-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034350.png)
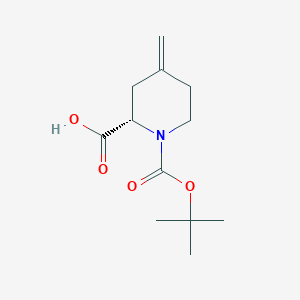
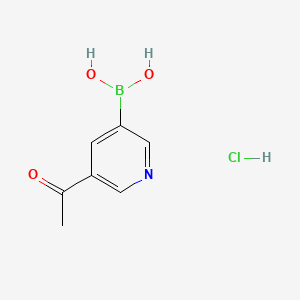
![1H-Pyrrolo[2,3-b]pyridine,5-bromo-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14034361.png)
